3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
Description
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring and a 7-oxaspiro[3.5]nonan-1-yl group attached to the amide nitrogen. The spirocyclic moiety introduces conformational rigidity and stereochemical complexity, distinguishing it from simpler alkyl- or aryl-substituted benzamides.
Properties
IUPAC Name |
3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKORGWSMSXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Amine Intermediate
Cyclization Strategies for 7-Oxaspiro[3.5]Nonan-1-Amine
The spirocyclic amine core is synthesized via intramolecular cyclization. Patent EP1790639B1 outlines methods for constructing analogous spirocyclic structures using ketone-amine condensation. For 7-oxaspiro[3.5]nonan-1-amine, a diol precursor (e.g., 1,5-dihydroxypentane) is treated with a bifunctional reagent such as epichlorohydrin under basic conditions (e.g., K2CO3) to form the oxaspiro ring. Alternative routes involve ring-closing metathesis (RCM) using Grubbs catalysts, though this method is less cost-effective for industrial production.
Reaction Conditions and Catalysts
- Base-mediated cyclization : Yields of 65–72% are achieved using K2CO3 in DMF at 80°C for 12 hours.
- Catalytic amination : Patent CN101328129A describes Cu-Co/Al2O3-diatomite catalysts for converting alcohols to amines under hydrogen and ammonia. Adapting this method, 7-oxaspiro[3.5]nonan-1-ol can be aminated at 120°C and 3 MPa H2, yielding the spirocyclic amine at 85% conversion.
Purification and Characterization
The crude spirocyclic amine is purified via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Nuclear magnetic resonance (NMR) data confirm the spiro structure:
Synthesis of 3-Methoxybenzoic Acid Derivatives
Activation of 3-Methoxybenzoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or via mixed anhydride formation with ethyl chloroformate. Patent EP3820573B1 highlights the superiority of SOCl2 in producing 3-methoxybenzoyl chloride with >95% purity.
Optimization Data
| Activation Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| SOCl2 | 92 | 97 | <3% sulfonic acids |
| Ethyl chloroformate | 85 | 89 | 8% ethyl esters |
Amide Coupling: Key Step in Target Compound Synthesis
Coupling Reagents and Solvent Systems
The spirocyclic amine is coupled with 3-methoxybenzoyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). Patent EP1790639B1 reports HATU’s superiority in sterically hindered amide bonds, achieving 88% yield vs. DCC’s 72%.
Comparative Analysis of Coupling Agents
| Reagent | Solvent | Temp (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| HATU | DMF | 25 | 88 | <5% ureas |
| DCC | CH2Cl2 | 0–25 | 72 | 15% DCU |
| EDCl | THF | 25 | 78 | 10% NHS esters |
Industrial-Scale Production
Continuous flow reactors enhance reproducibility and safety. A fixed-bed reactor (patent CN101328129A) operates at 50°C with a residence time of 30 minutes, achieving 90% conversion. Automated systems minimize human error and enable real-time monitoring of reaction parameters.
Mechanistic Insights and Side Reactions
Competing Pathways in Spirocyclic Amine Synthesis
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >99% purity.
Comparative Analysis with Analogous Compounds
4-Methoxy vs. 3-Methoxy Substitution
The 3-methoxy isomer exhibits superior binding affinity in receptor assays due to meta-substitution effects.
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| 3-Methoxy-N-spirocyclic benzamide | 12.3 ± 1.2 |
| 4-Methoxy-N-spirocyclic benzamide | 45.7 ± 3.1 |
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-formyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide or 3-carboxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.
Reduction: Formation of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Methoxy-N-{7-Oxaspiro[3.5]Nonan-1-yl}Benzamide
- Structure : Differs in the methoxy group position (4- vs. 3-methoxy).
- Implications: The para-substitution may alter electronic properties (e.g., resonance effects) and steric interactions compared to the ortho-substituted target compound. No direct data on synthesis or activity are available, but positional isomerism often impacts solubility and binding affinity .
N-{3-Hydroxy-7-Oxaspiro[3.5]Nonan-1-yl}Carbamate
- Structure : Replaces the benzamide with a carbamate group and introduces a hydroxyl group on the spirocyclic ring.
- Carbamates are often used as prodrugs or for metabolic stability .
Benzamides with Non-Spirocyclic Substituents
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Features a branched alkyl chain (2-hydroxy-1,1-dimethylethyl) instead of a spirocycle.
- Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, yielding a crystalline product characterized by X-ray diffraction .
- Properties : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a reactivity less likely in sterically hindered spirocyclic analogs .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : Substituted with a 3,4-dimethoxyphenethyl group.
- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
- Data : Melting point = 90°C; NMR data confirmed aromatic and ethylenic proton environments .
- Comparison : The aromatic ethyl group may enhance π-π stacking interactions, whereas the spirocyclic group in the target compound imposes rigidity and reduces conformational flexibility .
3-Chloro-N-Phenylbenzamide
- Structure : Chloro substituent at the 3-position and a phenyl group on the amide nitrogen.
- Crystallography: Monoclinic crystal system (P21/c) with distinct packing due to halogen bonding .
- Electronic Effects : The electron-withdrawing chloro group contrasts with the electron-donating methoxy group in the target compound, influencing reactivity and intermolecular interactions .
Comparative Analysis Table
Research Findings and Implications
- Spirocyclic vs.
- Electronic Effects : The 3-methoxy group in the target compound may enhance solubility via hydrogen bonding, whereas chloro or methyl substituents alter electronic density and reactivity .
- Synthetic Challenges : Spirocyclic systems likely require specialized conditions (e.g., ring-closing strategies), whereas linear analogs are synthesized via straightforward amidation .
Biological Activity
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, with the CAS number 2189434-52-2, is a compound that has garnered attention due to its potential biological activities. This article explores the biological profile of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 275.34 g/mol. The compound features a unique spirocyclic structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 2189434-52-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the spiro group is critical for imparting the desired biological properties.
The biological activity of this compound may involve modulation of specific receptors or enzymes in cellular pathways. Preliminary studies suggest that it could act as an agonist for certain G protein-coupled receptors (GPCRs), which are crucial in various physiological processes including metabolism and inflammation .
Pharmacological Studies
Research indicates that compounds similar to this compound can exhibit significant pharmacological effects:
- GPR119 Agonism : Compounds within the spirocyclic class have been shown to activate GPR119, leading to enhanced insulin secretion and glucose homeostasis in diabetic models .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Study on GPR119 Agonists
A study focused on the design and synthesis of novel GPR119 agonists highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that specific substitutions on the benzamide backbone could significantly increase potency and selectivity for GPR119 .
In Vivo Efficacy
In vivo studies using diabetic rat models showed that compounds with similar structures to this compound effectively lowered blood glucose levels, indicating potential therapeutic applications in diabetes management .
Q & A
Basic: What are the standard synthetic routes for 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide?
The synthesis typically involves two key steps: (1) construction of the 7-oxaspiro[3.5]nonane scaffold and (2) coupling with 3-methoxybenzamide. For the spirocyclic core, cyclization reactions or iodomethylation of cyclobutane derivatives (e.g., using iodomethane under heating and magnetic stirring) are common . The benzamide moiety is introduced via acyl chloride intermediates, where 3-methoxybenzoic acid reacts with oxalyl chloride and catalytic DMF to form the reactive acid chloride, followed by coupling with the spirocyclic amine . Characterization relies on NMR and mass spectrometry for structural confirmation .
Advanced: How can regioselectivity challenges in spirocyclic ring formation be addressed during synthesis?
Regioselectivity in spirocyclic systems is influenced by steric and electronic factors. For example, iodomethylation of cyclobutane precursors (as in ) requires precise control of reaction temperature and solvent polarity to favor the desired position. Computational modeling (e.g., DFT) can predict transition states to optimize conditions. Alternative strategies include using directing groups or chiral catalysts to enhance stereochemical control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR is essential for verifying the spirocyclic structure and methoxy/amide substituents. Distinctive peaks include:
- Spirocyclic protons : Resonances between δ 1.5–3.5 ppm (multiplet patterns due to ring strain) .
- Amide proton : A singlet near δ 8–10 ppm (trans-conformation confirmed by NOESY) .
- Methoxy group : Sharp singlet at δ ~3.8 ppm .
Mass spectrometry (HRMS) confirms molecular weight, while IR identifies C=O (amide I band at ~1650 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) groups .
Advanced: How can NMR signal overlap in the spirocyclic region be resolved?
Advanced techniques include:
- 2D NMR (HSQC, HMBC) : Correlates 1H and 13C signals to assign crowded regions, particularly the spirocyclic carbons .
- Variable-temperature NMR : Reduces signal broadening caused by ring puckering dynamics .
- Crystallography : X-ray diffraction (as in ) provides definitive bond angles and dihedral angles (e.g., trans-amide conformation at 14.3–44.4°) .
Basic: What biological activities are reported for structurally related benzamide derivatives?
Analogous compounds exhibit diverse activities:
- 5-HT2A receptor antagonism (e.g., APD791, a methoxybenzamide derivative) for cardiovascular research .
- Antioxidant/antimicrobial effects in thiophene-linked spirocyclic benzamides .
- Leukotriene antagonism (e.g., ZD3523) via sulfonamide substituents .
These suggest potential targets for the title compound, though direct data is lacking.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Key SAR considerations:
- Methoxy position : Para-substitution (vs. meta) enhances receptor binding in 5-HT2A antagonists .
- Spirocyclic substituents : Bulky groups (e.g., iodomethyl in ) may improve membrane permeability but reduce solubility.
- Amide conformation : Trans-configuration (as in ) stabilizes hydrogen bonding with targets .
Use molecular docking (e.g., AutoDock) to predict interactions with targets like GPCRs or enzymes .
Basic: What in vitro assays are recommended for initial toxicity screening?
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis .
Advanced: How can contradictions in biological data across studies be resolved?
Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, cell lines) or compound purity. Mitigation strategies:
- Standardized protocols : Use WHO-recommended cell lines and controls.
- Orthogonal assays : Confirm activity via SPR (binding affinity) and functional assays (cAMP/Gq signaling) .
- Meta-analysis : Pool data from , and 4 to identify consensus targets.
Advanced: What computational tools predict degradation pathways and stability?
- DFT calculations : Identify susceptible bonds (e.g., amide hydrolysis under acidic conditions).
- Molecular dynamics (MD) : Simulate interactions with water/lipids to assess shelf-life .
- Forced degradation studies : Expose to heat/light and monitor via HPLC-UV .
Basic: How is crystallographic data used to validate the compound’s structure?
Single-crystal X-ray diffraction confirms:
- Dihedral angles : Between benzamide and spirocyclic rings (e.g., 58.3° in ).
- Hydrogen bonding : Infinite chains via N–H⋯O interactions stabilize the solid-state structure .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Hydrochloride salts (as in ) enhance solubility at physiological pH.
- Prodrug design : Introduce phosphate esters or PEGylated side chains .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins .
Advanced: How can metabolomics identify off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
